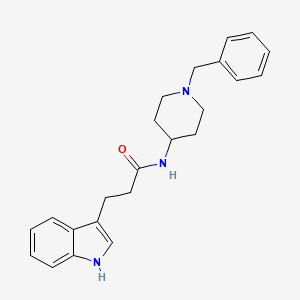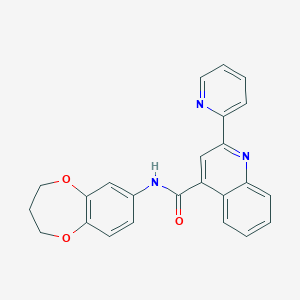![molecular formula C18H15N5O2 B11009159 2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11009159.png)
2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジメトキシフェニル)-7-(ピリジン-3-イル)[1,2,4]トリアゾロ[1,5-a]ピリミジンは、トリアゾロピリミジン類に属する複素環式化合物です。
合成方法
合成経路と反応条件
2-(2,4-ジメトキシフェニル)-7-(ピリジン-3-イル)[1,2,4]トリアゾロ[1,5-a]ピリミジンの合成は、ワンポット触媒フリーの手順で行うことができます。 この方法は、ジベンゾイルアセチレンとトリアゾール誘導体を室温で反応させることで、優れた収率で得られます 。 別の方法では、N-(ピリド-2-イル)ホルムアミドキシムをトリフルオロ酢酸無水物で穏和な反応条件下で環化させる方法があります .
工業的生産方法
上記で述べたワンポット合成法は、その簡便性と効率性から、大規模生産にも適応できます .
化学反応解析
反応の種類
2-(2,4-ジメトキシフェニル)-7-(ピリジン-3-イル)[1,2,4]トリアゾロ[1,5-a]ピリミジンは、次のようなさまざまな化学反応を起こします。
還元: 還元反応は穏和な条件下で行うことができますが、詳細な情報は限られています。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、環化のためのトリフルオロ酢酸無水物、その他の変換のためのさまざまな酸化剤や還元剤などがあります .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、環化反応は一般的にトリアゾロピリミジン誘導体を生成します .
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions typically involve the use of palladium catalysts and suitable ligands under controlled temperature and pressure.
Another method involves intramolecular electrochemical dehydrogenative N–N bond formation. This metal- and oxidant-free method uses N-(2-pyridyl)amidines as starting materials and is conducted under mild and scalable electrolytic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
化学反応の分析
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups onto the pyridyl ring.
科学的研究の応用
2-(2,4-ジメトキシフェニル)-7-(ピリジン-3-イル)[1,2,4]トリアゾロ[1,5-a]ピリミジンは、次のような幅広い科学研究における応用範囲を持っています。
作用機序
2-(2,4-ジメトキシフェニル)-7-(ピリジン-3-イル)[1,2,4]トリアゾロ[1,5-a]ピリミジンの作用機序は、さまざまな分子標的および経路との相互作用に関係しています。 この化合物は、アデノシン拮抗薬およびCB2カンナビノイド作動薬として作用することが知られており、これは薬理学的効果に寄与しています 。 正確な分子標的と経路は現在も調査中ですが、これらの経路を調節する能力により、薬物開発のための有望な候補となっています .
類似化合物の比較
類似化合物
[1,2,4]トリアゾロ[1,5-a]ピリミジン: 抗がん剤および抗菌剤特性などの幅広い薬理学的活性が知られています.
[1,2,4]トリアゾロ[4,3-a]ピリジン: これらの化合物はワンポット法で合成され、同様の生物学的活性を示します.
[1,2,3]トリアゾロ[4,5-d]ピリミジン: 新しい阻害剤の設計のためのテンプレートとして使用され、医薬品化学で有望な結果を示しています.
独自性
2-(2,4-ジメトキシフェニル)-7-(ピリジン-3-イル)[1,2,4]トリアゾロ[1,5-a]ピリミジンは、ジメトキシフェニル基とピリジニル基のユニークな組み合わせにより際立っており、薬理学的プロファイルを強化し、さまざまな用途に適した汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable chemical properties.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a thiazole ring fused to a triazole ring and show similar reactivity and applications.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds feature a triazole ring fused to a thiadiazine ring and are used in similar research and industrial applications.
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern on the phenyl and pyridyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties.
特性
分子式 |
C18H15N5O2 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-5-6-14(16(10-13)25-2)17-21-18-20-9-7-15(23(18)22-17)12-4-3-8-19-11-12/h3-11H,1-2H3 |
InChIキー |
GJVCCESQJBSGNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CN=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11009078.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate](/img/structure/B11009083.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11009100.png)
![Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11009102.png)
![ethyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11009110.png)

![2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11009117.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009135.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009139.png)

![(2E)-6-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11009155.png)

![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B11009170.png)

